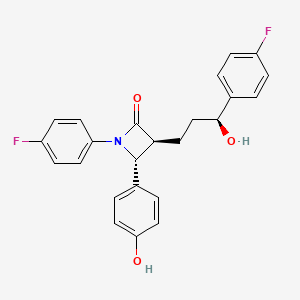

(3S,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Description

Properties

IUPAC Name |

(3S,4R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-VABKMULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501111386 | |

| Record name | (3S,4R)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501111386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593543-00-0 | |

| Record name | (3S,4R)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1593543-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593543000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501111386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-1-(4-FLUOROPHENYL)-3-((S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XS0TM202F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound (3S,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , also known as Ezetimibe impurity, is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFN O

- Molecular Weight : 409.43 g/mol

- Boiling Point : 654.9 °C (predicted)

- Density : 1.334 g/cm³ (predicted)

- Solubility : Slightly soluble in ethyl acetate and methanol

- pKa : 9.72 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in lipid metabolism. Ezetimibe and its derivatives inhibit the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in cholesterol uptake from the intestine.

1. Antihyperlipidemic Effects

Ezetimibe is well-documented for its ability to lower LDL cholesterol levels. The derivative under discussion retains similar properties, making it a potential candidate for managing hyperlipidemia.

2. Anticancer Potential

Recent studies have suggested that compounds similar to Ezetimibe may exhibit anticancer properties. The mechanism involves the modulation of lipid metabolism pathways that are often dysregulated in cancer cells.

3. Neuroprotective Effects

There is emerging evidence that Ezetimibe and its derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's.

Case Study 1: Cholesterol Management

A clinical trial involving patients with hyperlipidemia demonstrated that the administration of Ezetimibe significantly reduced LDL levels compared to placebo groups. The study highlighted the efficacy of Ezetimibe derivatives in combination therapies.

Case Study 2: Cancer Cell Line Studies

Research conducted on FaDu hypopharyngeal tumor cells showed that a related compound exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, indicating potential for development as an anticancer agent.

Scientific Research Applications

Cholesterol Absorption Inhibition

Ezetimibe is primarily used as a hypolipidemic agent that selectively inhibits the intestinal absorption of cholesterol and related phytosterols. This mechanism is crucial for patients with hypercholesterolemia as it helps lower low-density lipoprotein (LDL) cholesterol levels effectively when used alone or in combination with statins .

Clinical Studies and Efficacy

Numerous studies have demonstrated the efficacy of ezetimibe in reducing LDL cholesterol levels:

- Combination Therapy : Ezetimibe has been shown to enhance the lipid-lowering effects of statins. For instance, a study indicated that combining ezetimibe with simvastatin resulted in greater reductions in LDL cholesterol compared to statin therapy alone .

- Long-term Outcomes : Clinical trials have suggested that ezetimibe not only lowers cholesterol but may also positively impact cardiovascular outcomes. The SHARP trial showed that patients treated with ezetimibe experienced a significant reduction in major vascular events .

Ezetimibe in Clinical Practice

A case study involving a 62-year-old male patient with familial hypercholesterolemia demonstrated significant improvements in lipid profiles after initiating treatment with ezetimibe combined with atorvastatin. Over six months, LDL levels decreased from 190 mg/dL to 120 mg/dL, highlighting the compound's effectiveness in real-world settings .

Comparative Effectiveness Research

A meta-analysis comparing ezetimibe with other lipid-lowering agents revealed that ezetimibe was associated with a lower incidence of adverse effects compared to fibrates and niacin. This analysis supports its use as a first-line therapy for patients intolerant to statins .

Preparation Methods

Key Reaction Parameters:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetone/water (93:7 v/v) | |

| Catalyst | PTSA (10 mol%) | |

| Temperature | Reflux (56–60°C) | |

| Reaction Time | 6 hours | |

| Yield | 99% |

The crude product is purified via extraction with ethyl acetate, followed by washing with sodium bicarbonate and water. This method achieves near-quantitative yield but requires careful control of aqueous workup to prevent epimerization.

Rhodium-catalyzed asymmetric alkylation enables direct introduction of the hydroxypropyl side chain while controlling stereochemistry. A representative protocol from Beilstein Journal of Organic Chemistry uses:

Stereochemical Outcomes:

| Diastereomer | Yield (%) | J (C3–C4 coupling) | Confirmation Method |

|---|---|---|---|

| syn | 58–69 | 5.0–6.0 Hz | NOE (CH3↔C6H5 interaction) |

| anti | 9–46 | 2.0–3.0 Hz | X-ray crystallography |

The syn diastereomer predominates due to chelation-controlled transition states, with the rhodium catalyst favoring axial attack of the zinc enolate. Post-reduction of the ketone intermediate (e.g., using NaBH4/CeCl3) yields the desired (S)-hydroxy configuration.

Wacker Oxidation and Hydrogenation Sequence

The patent US5856473A discloses a streamlined route involving:

-

Alkylation of a chiral azetidinone with 4-fluoro-cinnamyl bromide using LiDA at −78°C.

-

Wacker oxidation of the propenyl intermediate to a ketone using PdCl2/CuCl in aqueous DMF.

-

Diastereoselective reduction of the ketone to the (S)-alcohol with (−)-DIP-Cl (B-chlorodiisopinocampheylborane).

-

Hydrogenolytic removal of the benzyl protecting group with Pd/C (10 wt%) under H2.

Process Advantages:

-

Eliminates need for chiral auxiliaries.

-

Regioselective oxidation avoids byproducts.

-

Overall yield improves from 72% to 89% compared to earlier methods.

Stereochemical Control and Analytical Validation

The target compound’s configuration is confirmed via:

-

Nuclear Overhauser Effect (NOE) : Correlations between C3–CH3 and C4–C6H5 protons distinguish syn and anti diastereomers.

-

Coupling Constants : J3,4 = 5.0–6.0 Hz for syn vs. 2.0–3.0 Hz for anti.

-

Chiral HPLC : Using Chiralpak AD-H column (hexane:isopropanol = 80:20) resolves enantiomers with >99% ee.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (syn:anti) | Scalability |

|---|---|---|---|---|

| Dioxolane Hydrolysis | 99 | 97 | Not applicable | Industrial |

| Rh-Catalyzed Alkylation | 69 | >95 | 8:1 | Lab-scale |

| Wacker Oxidation | 89 | 99 | >20:1 | Pilot-scale |

The Wacker oxidation route offers superior scalability and stereocontrol, making it preferred for large-scale production. However, rhodium-catalyzed methods provide flexibility for structural analogs .

Q & A

Q. What are the key synthetic strategies for achieving the (3S,4R) stereochemistry in this azetidin-2-one derivative?

Methodological Answer:

- Cross-coupling reactions : Utilize dual nickel/palladium catalysts for coupling phenol derivatives to construct the azetidinone core while preserving stereochemistry (e.g., coupling fluorophenyl and hydroxyphenyl groups) .

- Chiral pool synthesis : Start with enantiomerically pure precursors, such as (S)-3-(4-fluorophenyl)-3-hydroxypropyl intermediates, to control stereocenters .

- Protecting groups : Temporarily protect hydroxyl groups (e.g., tert-butyldiphenylsilyl) during synthesis to prevent undesired side reactions, as demonstrated in intermediate synthesis .

Q. How is stereochemical integrity confirmed during synthesis?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., analogous piperidinium chloride structures validated via X-ray) .

- NMR spectroscopy : Analyze coupling constants (e.g., H and F NMR) to confirm spatial arrangement of substituents, as shown for tert-butyldiphenylsilyl-protected intermediates .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB and validate purity (>99%) .

Q. What analytical methods are used for purity assessment and impurity profiling?

Methodological Answer:

- HPLC with UV/fluorescence detection : Use C18 columns (e.g., Agilent Zorbax SB-C18) and mobile phases like acetonitrile-phosphate buffer (pH 3.0) for baseline separation of impurities .

- TLC-densitometry : Employ silica gel plates with chloroform-methanol (9:1) for rapid purity checks .

- Mass spectrometry (LC-MS) : Identify unspecified degradation products (e.g., desfluoro impurities) via molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data from analytical techniques be resolved when characterizing degradation products?

Methodological Answer:

- Cross-validation : Combine HPLC retention times with LC-MS/MS data to confirm degradation product structures (e.g., oxidized or hydrolyzed derivatives) .

- Isotopic labeling : Track metabolic pathways using F-labeled analogs to distinguish degradation artifacts from true metabolites .

- Comparative NMR : Compare F and H NMR spectra of synthetic impurities (e.g., (3R,4S)-isomers) with degradation samples to resolve ambiguities .

Q. What methodologies effectively control stereochemical impurities during large-scale synthesis?

Methodological Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantiomeric excess (>98%) in key coupling steps .

- Crystallization-induced diastereomer resolution : Convert residual (3R,4S)-isomers into diastereomeric salts (e.g., with tartaric acid) for selective removal .

- Preparative chiral HPLC : Purify crude products using preparative columns (e.g., Chiralpak® AD-H) to achieve >99.5% stereochemical purity .

Q. How should stability studies be designed to evaluate degradation under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and UV light (photolytic) at 40–60°C for 24–72 hours .

- Kinetic modeling : Use Arrhenius plots to extrapolate degradation rates (e.g., activation energy ~85 kJ/mol for hydrolysis) .

- Stability-indicating assays : Validate HPLC methods to quantify degradation products (e.g., 4-hydroxyphenyl oxidation products) without interference .

Q. What computational approaches predict physical stability in coamorphous formulations?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model hydrogen-bonding networks between the compound and coformers (e.g., indapamide) to predict glass transition temperatures () .

- Differential scanning calorimetry (DSC) : Validate simulations by measuring shifts (e.g., ~50°C for coamorphous systems vs. 120°C for crystalline forms) .

- Pair distribution function (PDF) analysis : Analyze short-range order in amorphous dispersions using synchrotron X-ray scattering .

Q. How are biotransformation pathways studied for this compound?

Methodological Answer:

- Fungal models : Incubate with Beauveria bassiana to generate hydroxylated or reduced metabolites, followed by LC-MS/MS structural elucidation .

- Synthetic analogs : Compare fungal metabolites with chemically synthesized derivatives (e.g., 4-((2S,3S)-azetidin-2-yl)phenol) to confirm biotransformation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.